molecular formula C21H24N2O3 B4085553 7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one

7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one

Cat. No.: B4085553
M. Wt: 352.4 g/mol
InChI Key: GTDSPNPQXFBICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene ring fused with a quinoline ring, which is further substituted with an amino group, a tert-butyl group, and a methoxy group. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one can be achieved through various synthetic routes. One common method involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid and an oxygen oxidant. This reaction proceeds under aerobic, metal-free conditions and yields the desired chromenoquinoline in good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing green solvents and catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted chromenoquinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups enhances its stability and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydrochromeno[3,4-c]quinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2,3)11-8-9-14-13(10-11)16-12-6-5-7-15(25-4)18(12)26-20(24)17(16)19(22)23-14/h5-7,11H,8-10H2,1-4H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDSPNPQXFBICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(C(=N2)N)C(=O)OC4=C3C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Reactant of Route 2
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Reactant of Route 3
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Reactant of Route 4
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Reactant of Route 5
Reactant of Route 5
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one
Reactant of Route 6
7-Amino-11-(tert-butyl)-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-C]quinolin-6-one

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